molecular formula C26H20N2O4S B2929268 (3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 897832-54-1

(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B2929268
CAS No.: 897832-54-1
M. Wt: 456.52
InChI Key: VDGBGWVRCFQZOO-UHFFFAOYSA-N
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Description

(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H20N2O4S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Molecular Interactions

The electronic absorption, excitation, and fluorescence properties of compounds related to (3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone have been extensively studied. These studies focus on understanding the effects of structure and environment on their spectroscopic properties. For instance, compounds with 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones show significant dual fluorescence in various solvents, indicating potential applications in fluorescence-based sensors and materials science. The role of intramolecular hydrogen bonding in stabilizing certain conformers highlights the intricate balance between molecular structure and electronic properties (Al-Ansari, 2016).

Anti-Tumor Agents

Derivatives of thienopyridine and benzofuran, including compounds similar to the specified chemical, have shown promising results as potent anti-tumor agents. This research has unveiled a new class of cytotoxic agents selective against tumorigenic cell lines, providing a foundation for developing novel anticancer drugs. The studies on these compounds reveal no direct correlation between molecular structure and biological activity, suggesting a complex mechanism of action that warrants further investigation (Hayakawa et al., 2004).

Novel Syntheses and Chemical Transformations

Research into the synthesis of novel classes of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, from precursors related to the specified chemical, has been reported. These studies are crucial for expanding the toolkit of organic synthesis, offering new pathways to complex heterocyclic compounds with potential applications in drug development and materials science (Koza et al., 2013).

Solvatochromism and Crystallochromism Studies

The study of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings has provided insights into molecular interactions in both solid-state and liquid environments. Such research can inform the design of chromic materials for sensing applications, highlighting how changes in solvent polarity affect molecular electronics and photonics (El-Sayed et al., 2003).

Antimicrobial Properties

The antimicrobial evaluation of novel bis-α,β-unsaturated ketones and other derivatives showcases the potential of compounds related to this compound as antibacterial and antifungal agents. Such studies are foundational for the development of new antimicrobial treatments, addressing the growing concern of antibiotic resistance (Altalbawy, 2013).

Properties

IUPAC Name

[3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-30-17-9-5-15(6-10-17)20-14-19(21-4-3-13-32-21)22-23(27)25(33-26(22)28-20)24(29)16-7-11-18(31-2)12-8-16/h3-14H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBGWVRCFQZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)C5=CC=C(C=C5)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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